

AMZ30: A Technical Guide to a Potent and Selective PME-1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMZ30

Cat. No.: B15614029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMZ30, also known as ML136, is a potent, selective, and irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).^[1] As a member of the sulfonyl acrylonitrile class, **AMZ30** covalently modifies the active site of PME-1, leading to its inactivation.^{[1][2]} This inhibition of PME-1 results in an increase in the methylated, and consequently less active, form of Protein Phosphatase 2A (PP2A), a key tumor suppressor.^{[1][2]} By modulating the PME-1/PP2A signaling axis, **AMZ30** has demonstrated anti-proliferative effects in cancer cell lines, making it a valuable tool for studying PP2A regulation and a potential starting point for therapeutic development.^[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **AMZ30**, including detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

AMZ30 is chemically defined as (2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile.^[1] Its structure is characterized by a central pyrrole ring functionalized with a sulfonyl acrylonitrile moiety and a nitrophenylsulfonyl group.

| Property | Value | Reference |
|------------------|---|-----------|
| Chemical Formula | C ₁₉ H ₁₂ FN ₃ O ₆ S ₂ | [1] |
| Molecular Weight | 461.45 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 1313613-09-0 | [1] |
| PubChem CID | 44607965 | |

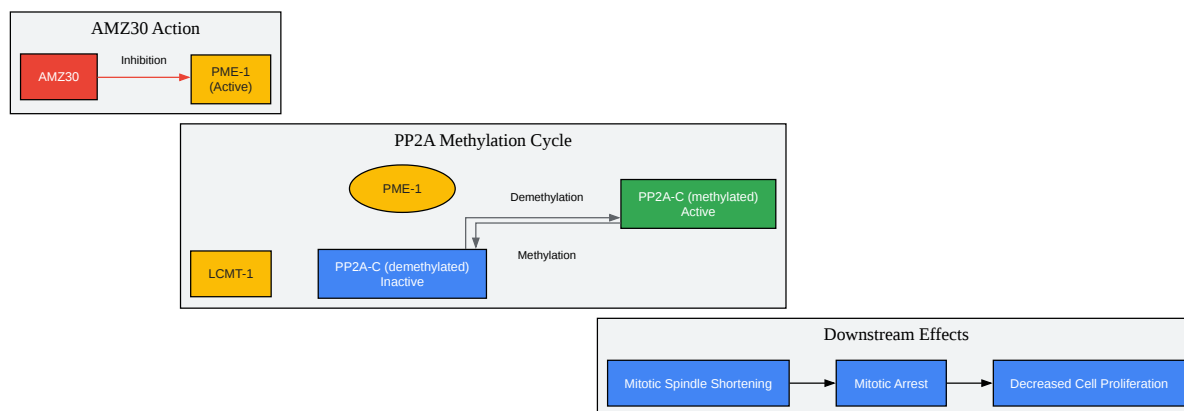
Biological Properties and Mechanism of Action

AMZ30 is a highly selective and potent inhibitor of PME-1, a serine hydrolase that demethylates and inactivates the catalytic subunit of PP2A.

| Biological Parameter | Value | Cell Line/System | Reference |
|----------------------------------|--|--------------------|-----------|
| PME-1 IC ₅₀ | 600 nM | In vitro | [1] |
| Selectivity | >100-fold for PME-1 over other serine hydrolases | Human cell lysates | [1] |
| Cytotoxicity (CC ₅₀) | ~100 μM | HEK 293T cells | |

PME-1/PP2A Signaling Pathway

The primary mechanism of action of **AMZ30** is the inhibition of PME-1, which in turn modulates the activity of PP2A. The PME-1/PP2A signaling pathway is a critical regulatory axis in cellular processes, including cell cycle progression and signal transduction.



[Click to download full resolution via product page](#)

AMZ30 inhibits PME-1, preventing PP2A demethylation and leading to mitotic arrest.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

Synthesis of AMZ30

The synthesis of **AMZ30** involves a multi-step process, culminating in the formation of the sulfonyl acrylonitrile. The general scheme is outlined below. For detailed reagent quantities and reaction conditions, refer to the supporting information of the primary publication by Bachovchin et al., 2011.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **AMZ30**.

PME-1 Inhibition Assay (In Vitro)

This assay is designed to determine the IC_{50} of **AMZ30** against PME-1.

Materials:

- Recombinant human PME-1
- Fluorophosphonate-rhodamine (FP-Rh) probe
- **AMZ30**
- Assay buffer (e.g., PBS)
- 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of **AMZ30** in assay buffer.
- Add recombinant PME-1 to each well of a 384-well plate.
- Add the **AMZ30** dilutions to the wells and incubate for 30 minutes at room temperature.
- Add the FP-Rh probe to each well.
- Incubate for 30 minutes at room temperature.
- Measure the fluorescence polarization of each well using a plate reader.

- Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based PP2A Demethylation Assay

This assay measures the ability of **AMZ30** to inhibit PME-1 in a cellular context, leading to a decrease in demethylated PP2A.^[3]

Materials:

- HeLa or HEK 293T cells
- **AMZ30**
- Cell lysis buffer
- SDS-PAGE gels
- PVDF membranes
- Primary antibody against demethylated PP2A
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagents

Procedure:

- Culture HeLa or HEK 293T cells to ~80% confluency.
- Treat the cells with varying concentrations of **AMZ30** for a specified time (e.g., 4 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the C-terminal demethylated form of PP2A.

- Incubate with an HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the reduction in demethylated PP2A.[4]

Conclusion

AMZ30 is a well-characterized and valuable chemical probe for studying the role of PME-1 and PP2A methylation in cellular physiology and disease. Its high potency and selectivity make it a superior tool for in vitro and in-cellulo experiments. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into this important signaling axis and the development of novel therapeutics. Researchers utilizing **AMZ30** should always refer to the primary literature for the most detailed experimental conditions and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and optimization of sulfonyl acrylonitriles as selective, covalent inhibitors of protein phosphatase methylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A stable association with PME-1 may be dispensable for PP2A demethylation – implications for the detection of PP2A methylation and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMZ30: A Technical Guide to a Potent and Selective PME-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614029#amz30-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com